Fluorescence Quantum Yield vs. p-Terphenyl
1,4-Bis(3-methylphenyl)benzene exhibits a fluorescence quantum yield (Φ) of 0.9 in cyclohexane . In comparison, unsubstituted p-terphenyl demonstrates a quantum yield of 0.77 in cyclohexane under similar conditions [1]. This 13 percentage-point absolute increase translates to a 17% relative enhancement in photon emission efficiency, directly attributable to the meta-methyl substitution effect.
| Evidence Dimension | Fluorescence Quantum Yield (Φ) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | p-Terphenyl: 0.77 |
| Quantified Difference | +0.13 absolute; +17% relative |
| Conditions | Cyclohexane solution |
Why This Matters
For applications in scintillation counting, fluorescence sensing, or laser dyes, a higher quantum yield translates directly to improved signal-to-noise ratios and lower detection limits, enabling more sensitive analytical measurements or reduced material usage in device fabrication.
- [1] Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press. View Source
